2-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3,5-diphenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O3/c1-15-24(17-10-6-3-7-11-17)20-12-19-18(16-8-4-2-5-9-16)13-23(25)27-21(19)14-22(20)26-15/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIIZHRLBSGLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C3C(=C2)C(=CC(=O)O3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Construction of the 7H-Furo[3,2-g]chromen-7-one Core
The fundamental challenge in synthesizing the 7H-furo[3,2-g]chromen-7-one core lies in the controlled, linear annulation of a furan (B31954) ring onto a pre-existing coumarin (B35378) (2H-chromen-2-one) backbone. Various synthetic methodologies have been developed to achieve this, ranging from classical reactions to modern catalytic systems.
Traditional Cyclization and Condensation Reactions
Classical synthetic routes to the furochromenone core often rely on the construction of a coumarin intermediate, followed by the formation of the furan ring. A common approach involves the reaction of a 7-hydroxycoumarin with a suitable reagent to build the furan moiety. For instance, the annulation of a furan fragment onto a 3-arylcoumarin system is a known method for producing 3-substituted 6-arylfuro[3,2-g]chromen-7-ones. researchgate.net
One established pathway involves the O-alkylation of a 7-hydroxycoumarin with an α-halo ketone or a related species, followed by an intramolecular cyclization (e.g., Perkin-Oglialoro reaction) to close the furan ring. researchgate.net Another key traditional method is the Friedländer condensation, which can be employed to construct fused heterocyclic systems by reacting an o-aminoacetyl derivative with active methylene (B1212753) ketones. nih.gov These condensation and cyclization reactions, while foundational, often require specific substrates and can have limitations in terms of substrate scope and reaction conditions.
Transition-Metal Catalyzed Synthetic Routes
Modern organic synthesis has increasingly turned to transition-metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions have been particularly effective in constructing complex heterocyclic systems. rsc.org For the synthesis of furochromenones, palladium-catalyzed heteroannulation and domino annulation reactions represent a powerful strategy. rsc.orgrsc.org
One such approach involves the palladium-catalyzed reaction of 4-hydroxycoumarins with other molecules, leading to the construction of the fused furan ring. rsc.org A proposed mechanism for one such reaction begins with the formation of a palladium species from Pd(OAc)₂, which then undergoes C-H bond activation on the coumarin. Subsequent reaction with a coupling partner and reductive elimination affords the final cyclized product. rsc.org Cascade reactions, such as a carbonylation-Sonogashira-cyclization sequence, have also been developed for synthesizing related chromone (B188151) structures, demonstrating the utility of palladium catalysis in complex one-pot transformations. researchgate.net
Multi-Component Reaction Strategies for Furochromenone Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. mdpi.commdpi.com These one-pot procedures are highly desirable for building libraries of complex molecules like furochromenones. mdpi.com
The synthesis of functionalized furo[3,2-c]coumarins has been achieved through a Bu3P-mediated cyclization of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones with acyl chlorides. nih.gov While not a traditional three-component reaction in the strictest sense, it exemplifies a one-pot sequence that generates significant complexity. Similarly, palladium-catalyzed multicomponent reactions involving ynones, imines, and aryl iodides have been used to create highly substituted furanones, showcasing a strategy that could be adapted for furochromenone synthesis. nih.govfigshare.com The development of MCRs for the direct construction of the 7H-furo[3,2-g]chromen-7-one core is an active area of research aimed at improving synthetic efficiency. nih.govnih.gov
Specific Synthetic Pathways for 2-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one and its Analogues
While a specific, documented synthesis for this compound is not detailed in the surveyed literature, its synthesis can be inferred from established methods for closely related analogues, such as 3-substituted-6-arylfuro[3,2-g]chromen-7-ones. researchgate.net
A plausible pathway would start with a substituted 7-hydroxycoumarin, specifically 7-hydroxy-4-phenylcoumarin. This precursor would undergo O-alkylation at the 7-hydroxy position with a suitable three-carbon unit, such as 1-phenyl-2-bromopropan-1-one. The subsequent key step would be an intramolecular cyclization of the resulting ether intermediate. This acid- or base-catalyzed cyclodehydration reaction would form the furan ring, yielding the target this compound. This general strategy of linear annelation of a furan ring onto a coumarin system has been successfully used to produce a variety of analogues with high yields (69-89%). researchgate.net
Optimization of Reaction Conditions and Yields in Furochromenone Synthesis
Optimizing reaction conditions is a critical step in any synthetic protocol to maximize yield and minimize side products. semanticscholar.org Key parameters that are typically varied include the choice of solvent, catalyst, base, temperature, and reaction time. scielo.brorganic-chemistry.org
In the synthesis of related heterocyclic structures, extensive optimization is often performed. For example, in a palladium-catalyzed cascade reaction, the choice of base and solvent was found to be crucial, with DIPEA in DMF providing the best results under a CO atmosphere at 50°C. researchgate.net In other syntheses, factors like the stoichiometry of the oxidant and the reaction time were optimized; reducing the reaction time from 20 hours to 4 hours was achieved without significant loss of conversion or selectivity by changing the solvent to acetonitrile. scielo.br The use of specific catalysts, such as PdCl2(PPh3)2, is often a result of screening multiple candidates to find the most effective one for a particular transformation. researchgate.net
Below is a table summarizing typical parameters optimized in the synthesis of chromone and benzofuran (B130515) derivatives, which are principles directly applicable to furochromenone synthesis.
| Parameter | Variable Tested | Optimal Condition Example | Reference |
| Catalyst | PdCl2(PPh3)2, Pd(OAc)2, etc. | PdCl2(PPh3)2 (5 mol%) | researchgate.net |
| Solvent | DMF, Dioxane, CH3CN, THF | DMF | researchgate.net |
| Base | DIPEA, Et3N, K2CO3 | DIPEA (5 equiv) | researchgate.net |
| Oxidant | Ag2O, K2S2O8 | Ag2O (0.5 equiv.) | scielo.br |
| Temperature | Room Temp, 50°C, Reflux | 50°C | researchgate.net |
| Time | 4h, 14h, 20h | 4h | scielo.br |
Regioselective and Stereoselective Synthesis Considerations
Regioselectivity, the control over which position on a molecule reacts, is a paramount consideration in the synthesis of asymmetrically substituted furochromenones. youtube.com The linear fusion of the furan ring to the [g] face (the C6-C7 bond) of the coumarin is required to form the 7H-furo[3,2-g]chromen-7-one isomer, as opposed to the angular furo[2,3-h]chromen-7-one (angelicin) isomer.
The choice of synthetic strategy inherently directs this regioselectivity. Methods that begin with a 7-hydroxycoumarin naturally lead to linear annelation because the furan ring is constructed using the hydroxyl group and the C6 position. researchgate.net Transition metal-catalyzed C-H activation can also be highly regioselective, depending on the directing groups present on the substrate and the nature of the catalyst. rsc.org In some cases, the regioselectivity of a reaction can be switched by modifying the reaction conditions, such as the composition of the acid catalyst. d-nb.info
Stereoselectivity becomes important when chiral centers are present in the substituents or are formed during the reaction. For furochromenones like the target compound, which are planar and achiral, stereoselectivity is not a concern for the core structure itself. However, for the synthesis of hydrogenated analogues or derivatives with chiral side chains, controlling the stereochemistry is crucial. organic-chemistry.org This can be achieved using chiral catalysts or by employing stereoselective reactions, where one stereoisomer is formed preferentially over others. rsc.org Catalyst-controlled regiodivergent and stereoselective annulations have been developed for related benzofuranone systems, highlighting the sophisticated level of control achievable in modern heterocyclic synthesis. rsc.org
Post-Synthetic Modifications and Functionalization of the this compound Skeleton
The reactivity of the this compound scaffold allows for a range of post-synthetic modifications, enabling the introduction of various functional groups and the synthesis of a diverse library of derivatives. These transformations primarily target the electron-rich aromatic and heterocyclic rings, as well as the reactive methyl group. Key functionalization strategies include electrophilic substitution reactions and condensations involving the active methyl group.
Electrophilic Aromatic Substitution:
The benzene (B151609) and pyrone rings of the furochromenone system are susceptible to electrophilic attack, although the reactivity is influenced by the existing substituents. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce new functionalities onto the aromatic core.
For instance, the Vilsmeier-Haack reaction, a mild method for the formylation of electron-rich aromatic compounds, can be employed. cambridge.orgijpcbs.comchemistrysteps.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring. cambridge.orgijpcbs.comchemistrysteps.comwikipedia.org
Another significant modification is the Mannich reaction, which involves the aminomethylation of an active hydrogen atom. researchgate.netyoutube.com In the context of furochromenones, this reaction can introduce an aminomethyl substituent, which can serve as a precursor for further derivatization. researchgate.net
The following table summarizes potential electrophilic substitution reactions on the this compound skeleton based on known reactivity of similar aromatic systems.
| Reaction | Reagents | Potential Product(s) |
| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | Formyl-substituted derivative |
| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Aminomethyl-substituted derivative |
| Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Bromo-substituted derivative |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Friedel-Crafts Acylation | Acyl Halide (e.g., CH₃COCl), Lewis Acid (e.g., AlCl₃) | Acyl-substituted derivative |
Reactions Involving the Methyl Group:
The methyl group at the 2-position of the furan ring is activated and can participate in various condensation reactions. For example, it can react with aromatic aldehydes in the presence of a suitable catalyst to yield styryl derivatives.
Principles of Green Chemistry in Furochromenone Synthesis
The synthesis of furochromenones, including the this compound scaffold, is increasingly being guided by the principles of green chemistry to enhance sustainability and minimize environmental impact. These principles focus on aspects such as the use of safer solvents, energy efficiency, and the development of catalytic and multi-component reactions.
Alternative Energy Sources:
Microwave irradiation and ultrasound assistance are two key technologies that align with the principles of green chemistry by often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.
Microwave-Assisted Synthesis: This technique has been successfully employed for the efficient synthesis of various furo[3,2-c]chromen-4-ones. The use of microwave irradiation can significantly accelerate reaction rates, leading to the rapid formation of the desired products in excellent yields. wikipedia.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also emerged as a green synthetic tool. Ultrasound irradiation can enhance reaction rates and yields in the synthesis of chromone derivatives from chalcones. cambridge.orgijpcbs.com
Green Solvents and Catalysts:
The choice of solvent and catalyst plays a crucial role in the environmental footprint of a synthetic process. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents and catalysts.
Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Catalyst-free, one-pot syntheses of furo[3,2-c]chromene derivatives have been developed using water as the reaction medium, where water itself can act as a catalyst through hydrogen bonding.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign approach to organic synthesis. nih.govmdpi.comastrazeneca.com While specific applications in the synthesis of this compound are not yet widely reported, the potential for enzymatic transformations in the synthesis of furochromone precursors is an active area of research. nih.govmdpi.comastrazeneca.com
Atom Economy and Multi-Component Reactions:
Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a cornerstone of green chemistry. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are particularly effective in achieving this goal. The development of MCRs for the synthesis of furochromone scaffolds is a promising strategy for reducing waste and improving efficiency.
The following table highlights the application of green chemistry principles in the synthesis of furochromone derivatives.
| Green Chemistry Principle | Application in Furochromone Synthesis | Benefits |
| Alternative Energy Sources | Microwave-assisted and ultrasound-assisted synthesis of furochromones. ijpcbs.comwikipedia.org | Reduced reaction times, increased yields, lower energy consumption. |
| Use of Safer Solvents | Synthesis in aqueous media. | Non-toxic, non-flammable, and environmentally benign reaction conditions. |
| Catalysis | Use of reusable solid acid catalysts, organocatalysts, and exploration of biocatalysis. nih.govmdpi.comastrazeneca.com | Reduced waste, milder reaction conditions, high selectivity. |
| Atom Economy | Development of one-pot, multi-component reactions for the synthesis of the furochromone core. | Minimized waste, increased efficiency, and simplified procedures. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional NMR experiments are fundamental for identifying the types and numbers of protons and carbons in the molecule.
¹H NMR Spectroscopy : The proton (¹H) NMR spectrum would reveal the number of chemically distinct protons and their local environments. For 2-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one, distinct signals would be expected for the methyl group protons, the protons on the two different phenyl rings, and the protons on the furo[3,2-g]chromen-7-one core. The aromatic region (typically δ 7.0-8.5 ppm) would show a complex pattern of overlapping signals from the 12 aromatic protons. A sharp singlet corresponding to the three methyl protons would likely appear in the upfield region (around δ 2.5 ppm).
¹³C NMR Spectroscopy : The carbon-13 (¹³C) NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the methyl carbon, the carbons of the two phenyl rings, and the carbons of the fused heterocyclic system. Key signals would include the carbonyl carbon (C=O) of the chromen-7-one moiety, typically found at a low field (δ > 160 ppm), and various sp²-hybridized carbons of the aromatic and heterocyclic rings. The presence of 24 distinct carbon signals would confirm the molecular structure, though some overlap, particularly for the phenyl ring carbons, is possible.
Table 3.1.1: Expected ¹H and ¹³C NMR Signal Regions for this compound
| Functional Group | Technique | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| Methyl Protons (-CH₃) | ¹H NMR | ~2.0 - 2.7 | Singlet (s) |
| Aromatic Protons (Ar-H) | ¹H NMR | ~7.0 - 8.5 | Multiplets (m) |
| Methyl Carbon (-CH₃) | ¹³C NMR | ~15 - 25 | Quartet (in coupled spectrum) |
| Aromatic & Heterocyclic Carbons (sp²) | ¹³C NMR | ~100 - 160 | Singlets/Doublets (in coupled spectrum) |
| Carbonyl Carbon (C=O) | ¹³C NMR | >160 | Singlet (in coupled spectrum) |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. In the target molecule, COSY would be essential for tracing the connectivity within the phenyl rings by showing correlations between adjacent aromatic protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals to which they are directly attached. It would allow for the unambiguous assignment of each protonated carbon atom by linking the previously analyzed ¹H and ¹³C NMR data.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC establishes longer-range correlations (typically over two to four bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. For instance, it would show correlations from the methyl protons to the adjacent quaternary carbons of the furan (B31954) ring, and from the phenyl protons to the carbons of the core heterocyclic structure, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This experiment would be key to determining the preferred conformation and spatial arrangement of the phenyl groups relative to the planar furochromenone core.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion, which allows for the confirmation of the molecular formula, C₂₄H₁₆O₃. The analysis of the fragmentation pattern in the mass spectrum provides further structural information, revealing stable fragments that are characteristic of the furocoumarin core and the loss of phenyl or methyl groups.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. A strong absorption band around 1700-1740 cm⁻¹ would be indicative of the lactone carbonyl (C=O) group. Multiple bands in the 1450-1600 cm⁻¹ region would correspond to C=C stretching vibrations within the aromatic and heterocyclic rings. Vibrations corresponding to the C-O-C (ether) linkages would also be present.
Table 3.3: Expected Vibrational Spectroscopy Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|
| C=O (Lactone) | 1700 - 1740 | IR (Strong) |
| C=C (Aromatic/Heterocyclic) | 1450 - 1600 | IR, Raman |
| C-O (Ether/Ester) | 1000 - 1300 | IR |
| C-H (Aromatic) | 3000 - 3100 | IR |
| C-H (Methyl) | 2850 - 3000 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated π-system of this compound, which encompasses the furocoumarin core and the two phenyl rings, would be expected to result in strong absorption bands in the UV region (200-400 nm). The positions and intensities of these absorption maxima (λmax) are characteristic of the chromophore's structure and provide insight into its electronic properties.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the most definitive structural evidence. This technique can determine the precise three-dimensional coordinates of every atom in the molecule, yielding exact bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, it would reveal the planarity of the furo[3,2-g]chromen-7-one system and the orientation of the two phenyl substituents relative to this core. Analysis of the crystal lattice would also provide valuable information on intermolecular interactions, such as π-π stacking, which governs the solid-state packing of the molecules.
Computational Chemistry and Theoretical Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Furochromenone Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of novel molecules, thereby guiding the design of more potent therapeutic agents.
For furochromenone derivatives, which belong to the broader class of furanocoumarins or psoralens, QSAR studies have been instrumental in elucidating the key structural features that govern their biological effects. One significant study focused on the inhibitory effects of 37 different furanocoumarin derivatives on cytochrome P450 (CYP) 3A activities. researchgate.net This research identified several critical molecular descriptors that are significantly correlated with the inhibitory activity (expressed as logIC50 values). researchgate.net
The study revealed that the following descriptors play a crucial role in the interaction between furochromenone derivatives and biological targets:
Lipophilicity (logP): This descriptor indicates the compound's affinity for fatty or non-polar environments, which influences its ability to cross cell membranes.
Molecular Size and Shape: Descriptors such as molecular volume, molecular weight, and molecular surface area were found to be significant, suggesting that the size and shape of the molecule are critical for fitting into the active site of the target enzyme. researchgate.net
Electronic Properties: The minimal electrostatic potential, formation energy, and the energy of the highest occupied molecular orbital (HOMO) were all correlated with activity. researchgate.net These descriptors relate to the molecule's electrostatic stabilization and electron-donating capabilities, which are vital for controlling interactions with the target protein. researchgate.net
These findings indicate that the biological activity of furochromenone derivatives is controlled by a combination of lipophilicity, molecular size, and electronic characteristics. researchgate.net The relationships established through such QSAR models are valuable for predicting the CYP inhibitory effects of other, untested furanocoumarins found in natural products or synthesized in the laboratory. researchgate.net
Below is an interactive data table summarizing the key molecular descriptors identified in QSAR studies of furanocoumarin derivatives and their significance.
| Molecular Descriptor | Significance in Biological Activity | Reference |
| logP | Represents the lipophilicity of the molecule, affecting membrane permeability and interaction with hydrophobic pockets of enzymes. | researchgate.net |
| Molecular Volume | Relates to the size of the molecule, which is crucial for steric fit within a biological target's active site. | researchgate.net |
| Molecular Weight | A measure of the molecule's mass, often correlated with its size and complexity. | researchgate.net |
| Molecular Surface Area | Describes the surface of the molecule available for interaction with its environment and biological targets. | researchgate.net |
| Polar Surface Area | Indicates the surface area contributed by polar atoms, influencing solubility and hydrogen bonding capacity. | researchgate.net |
| Minimal Electrostatic Potential | Relates to the molecule's susceptibility to electrophilic attack and its electrostatic interactions with the target. | researchgate.net |
| Formation Energy | The energy released upon forming the molecule from its constituent atoms, indicating its thermodynamic stability. | researchgate.net |
| HOMO Energy | The energy of the Highest Occupied Molecular Orbital, reflecting the molecule's electron-donating ability. | researchgate.net |
Theoretical Studies on Reaction Mechanisms and Pathways for Furochromenone Formation
Theoretical and computational studies provide a molecular-level understanding of the reaction mechanisms involved in the formation of the furochromenone core structure. The formation of the 7H-furo[3,2-g]chromen-7-one skeleton, also known as the psoralen (B192213) ring system, can be approached through both biosynthetic and synthetic pathways, both of which have been subjects of theoretical investigation.
Biosynthetic Pathway: The natural formation of psoralen originates from coumarins through the shikimate pathway. wikipedia.org A key theoretical step in this pathway is the prenylation of a coumarin (B35378) precursor, such as umbelliferone, at the C6 position. This is followed by an intramolecular cyclization to form the furan (B31954) ring. wikipedia.org This cyclization is catalyzed by a cytochrome P-450-dependent monooxygenase, known as psoralen synthase. wikipedia.org Theoretical models of this process suggest a radical-based reaction mechanism where the enzyme facilitates the cleavage of a side chain to initiate the formation of the furan ring, without proceeding through a hydroxylated intermediate. wikipedia.org
Synthetic Pathways: Several synthetic routes to furocoumarins have been developed, and computational studies help to elucidate the underlying mechanisms. A common theoretical approach for constructing the furan ring involves the reaction of a hydroxycoumarin with an α-halo ketone or a similar reagent, followed by intramolecular cyclization.
For the related angular furo[3,2-c]coumarins, mechanistic proposals often involve the initial formation of an ether intermediate. For example, the reaction of a 4-hydroxycoumarin (B602359) with an α-bromoketone in the presence of a base is proposed to form an intermediate ether. This ether then undergoes an intramolecular cyclization, followed by dehydration, to yield the final furo[3,2-c]chromen-4-one product. beilstein-archives.org Computational models of this type of reaction would focus on calculating the energy barriers for each step, including the nucleophilic attack to form the ether and the subsequent ring-closing reaction, to determine the most favorable pathway.
Another theoretically studied mechanism involves a visible-light-promoted photoredox catalysis for the synthesis of furo[3,2-c]coumarins from 3-bromo-4-hydroxycoumarins and aromatic alkynes. nih.gov This process is believed to proceed through a single-electron transfer (SET) pathway, generating radical intermediates that couple to form the furan ring. nih.gov
While these specific examples often refer to the synthesis of angular isomers, the fundamental principles are applicable to the formation of the linear 7H-furo[3,2-g]chromen-7-one skeleton. Theoretical studies would similarly model the reaction of a 7-hydroxycoumarin with an appropriate building block to form the furan ring at the 6 and 7 positions of the coumarin core. These computational investigations are crucial for optimizing reaction conditions and designing more efficient synthetic strategies for compounds like 2-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one.
Structure Activity Relationship Sar Investigations for Bioactive Properties
Design Principles for Systematic Structural Modifications of 2-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one
The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing pharmacological activity. The parent furocoumarin structure offers several key positions for modification, primarily the furan (B31954) ring (positions 2 and 3) and the chromenone system (positions 4, 5, and 9).
Key design principles include:
Modulation of Lipophilicity and Steric Bulk: The introduction of phenyl groups at positions 3 and 5 significantly increases the molecule's lipophilicity and steric profile compared to the unsubstituted psoralen (B192213) core. This can enhance membrane permeability and promote specific interactions, such as π-π stacking, with biological targets. Further modifications might involve substituting these phenyl rings with various functional groups (e.g., methoxy, halo, nitro) to fine-tune electronic and steric properties.
Introduction of Specific Pharmacophoric Features: The core scaffold is often modified to introduce hydrogen bond donors/acceptors, charged groups, or specific linkers to improve target binding affinity and selectivity. For instance, in related furocoumarins, introducing aminomethyl or alkoxy groups at position 5 or 9 has been shown to confer activities like melanogenesis stimulation or vasodilation. nih.govsemanticscholar.org
Scaffold Hopping and Ring Annulation: More complex modifications involve fusing additional heterocyclic rings to the furochromone backbone. This strategy aims to explore new chemical space and create novel polyfused systems with unique biological profiles, such as enhanced antimicrobial or anticancer activity. mdpi.comresearchgate.net For example, the annulation of pyridine (B92270) or thiazole (B1198619) rings has been explored. mdpi.com
Bioisosteric Replacement: Replacing the phenyl groups with other aromatic or heteroaromatic rings (e.g., thiophene, pyridine) can alter the compound's electronic distribution and interaction profile, potentially leading to improved activity or a different pharmacological profile.
Systematic modification of the lead compound would involve synthesizing analogs with variations at each key position:
Position 2: Replacing the methyl group with other alkyl chains or functional groups to probe steric and electronic requirements in the furan ring's pocket of a target enzyme or receptor.
Position 3: Altering the substitution pattern on the C3-phenyl ring to investigate the influence of electron-donating or electron-withdrawing groups on activity.
Position 5: Modifying the C5-phenyl ring or replacing it entirely with different substituents to explore interactions with different regions of a biological target. The introduction of aryl groups at this position (sometimes referred to as C6 in different numbering schemes) has been shown to be critical for selective inhibition of enzymes like carbonic anhydrase. nih.gov
Synthesis and Characterization of Novel Derivatives of this compound
The synthesis of novel derivatives based on the furo[3,2-g]chromen-7-one scaffold involves multi-step chemical reactions, often starting from substituted 7-hydroxycoumarins. While a specific synthesis for this compound is not detailed in the available literature, the synthesis of closely related analogs provides a clear blueprint.
For instance, the synthesis of 3-phenyl-furo[3,2-g]chromen-7-one derivatives often begins with a 7-hydroxy-3-phenylcoumarin intermediate. The furan ring is then constructed via reactions like the Pechmann condensation or by introducing an appropriate side chain at the C-8 position of the coumarin (B35378), followed by cyclization. researchgate.net
A general synthetic approach for derivatives substituted at position 5 involves:
Starting with a suitable 7-hydroxycoumarin.
Introducing a propargyl group at the C-8 position via Williamson ether synthesis.
Thermal rearrangement of the resulting ether to form the furan ring.
Subsequent modification at other positions.
One reported synthesis is that of 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one, which highlights a method for introducing substituents at the C-5 position. mdpi.com Similarly, the synthesis of various 6-aryl-7H-furo[3,2-g]chromene derivatives (equivalent to C-5 substitution) has been achieved by reacting substituted α-halogen ketones with a 7-hydroxycoumarin precursor, followed by cyclization. nih.gov
Characterization of these novel derivatives is a critical step to confirm their structure and purity. Standard analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise arrangement of protons and carbons, confirming the substitution pattern and the integrity of the furochromone core. mdpi.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the characteristic lactone carbonyl (C=O) stretch of the pyrone ring. nih.govmdpi.com
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and stereochemistry.
Correlation Between Specific Structural Features and In Vitro Biological Activity Profiles
SAR studies on various 7H-furo[3,2-g]chromen-7-one derivatives have established clear links between specific structural features and their in vitro biological activities. The nature and position of substituents play a pivotal role in determining both the type of activity and the potency.
Anticancer and Enzyme Inhibitory Activity: The substitution pattern on the furochromone scaffold is critical for selective enzyme inhibition. A study on 2H-chromene and 7H-furo-chromene derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms revealed that selectivity is highly dependent on the substituent at position 5 (referred to as C6 in the study). nih.gov Introduction of a 4'-methylphenyl, 4'-methoxyphenyl, or 4'-bromophenyl moiety at this position resulted in a complete loss of activity against hCA I and II, leading to selective inhibition of the tumor-associated isoform hCA XII. nih.gov This highlights the importance of the aryl substituent in directing interactions within the enzyme's active site.
| Compound | Substituent at Position 5 | Kᵢ for hCA XII (nM) |
|---|---|---|
| EMAC10164a | 4-Methylphenyl | 78.1 |
| EMAC10164b | 4-Methoxyphenyl | 85.4 |
| EMAC10164c | 4-Bromophenyl | 93.2 |
| EMAC10164j | 4-Chlorophenyl | 69.3 |
Data sourced from Scientific Reports. nih.gov
Melanogenesis Upregulating Activity: Research into furocoumarin derivatives for treating pigmentation disorders like vitiligo has shown that substitutions at both the C3 and C5 positions are important. A study on a series of linear furocoumarins identified 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one as a potent stimulator of melanin (B1238610) synthesis. semanticscholar.orgmdpi.com The presence of the phenyl group at C3 and the basic aminomethyl side chain at C5 appear to be key for this activity.
| Compound | Concentration (µM) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
|---|---|---|---|
| 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one | 1 | ~120% | ~115% |
| 10 | ~160% | ~140% | |
| 50 | ~220% | ~180% |
Data sourced from International Journal of Molecular Sciences. semanticscholar.orgmdpi.com
These examples demonstrate that aryl groups at positions 3 and 5 are critical determinants of biological activity, influencing interactions with targets ranging from enzymes to cellular signaling pathways.
Pharmacophore Mapping and Scaffold Optimization for Enhanced Bioactivity
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. For the 7H-furo[3,2-g]chromen-7-one scaffold, this approach is vital for rational drug design and scaffold optimization.
Based on the SAR data from related compounds, a hypothetical pharmacophore model for a target interacting with this compound would likely include:
Two Aromatic/Hydrophobic Regions: Corresponding to the phenyl rings at C3 and C5. These are crucial for establishing hydrophobic and π-π stacking interactions with amino acid residues in a target's binding pocket.
A Hydrogen Bond Acceptor: The lactone carbonyl oxygen at C7 is a key hydrogen bond acceptor, a common feature in many coumarin-based enzyme inhibitors.
A Planar Core: The rigid, planar furochromone ring system serves as the central scaffold, correctly orienting the key pharmacophoric features in 3D space.
Molecular docking studies on related furochromone derivatives support these pharmacophoric concepts. For example, docking of vasodilatory 9-alkoxy-furo[3,2-g]chromen-7-one derivatives into the L-type calcium channel showed that the furocoumarin core fits into a key binding pocket, with specific substituents forming crucial interactions. nih.gov Similarly, docking of furochromone-based hydrazones into the active sites of cholinesterases and β-secretase revealed that halogenated phenyl rings engaged in specific hydrogen and halogen bonding, enhancing inhibitory activity. nih.gov
Scaffold optimization involves using this pharmacophore information to design new derivatives with improved potency and selectivity. For the 2-methyl-3,5-diphenyl scaffold, optimization strategies could include:
Fine-tuning Phenyl Ring Substituents: Adding small electron-withdrawing or donating groups to the phenyl rings to enhance binding affinity without adding excessive bulk.
Introducing Flexible Linkers: Attaching functional groups to the phenyl rings via flexible alkyl or ether linkers to allow the molecule to adopt an optimal conformation within the binding site.
Constraining Conformation: Introducing cyclic constraints or rigid linkers between the phenyl rings or other parts of the molecule to lock it into a bioactive conformation, which can improve affinity and reduce off-target effects.
Investigation of Substituent Effects on Molecular Interactions and Bioavailability in Preclinical Models
The ultimate biological effect of a compound depends not only on its interaction with the target but also on its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), collectively influencing its bioavailability. Substituents on the 7H-furo[3,2-g]chromen-7-one core profoundly affect these parameters.
Molecular Interactions: Substituents directly modulate the non-covalent interactions between the drug and its target.
Electronic Effects: Electron-withdrawing groups (like fluorine or chlorine) on the phenyl rings can create favorable dipole or halogen-bonding interactions, as observed in docking studies of multi-target furochromone inhibitors. nih.gov
Steric Effects: The size and shape of substituents determine the goodness-of-fit in a binding pocket. The methyl group at C2 and phenyl groups at C3 and C5 in the title compound create a distinct steric profile that would favor binding to targets with appropriately sized pockets.
Lipophilicity/Hydrophilicity: The balance between lipophilic (e.g., phenyl, methyl) and hydrophilic groups influences both target binding and broader pharmacokinetic properties. Highly lipophilic compounds may bind strongly to hydrophobic pockets but can suffer from poor aqueous solubility.
Bioavailability in Preclinical Models: Preclinical studies, often in rodent models, are essential to evaluate how substituents impact a compound's ability to reach its target in a living system. Research on 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one provides relevant insights. In a mouse model of vitiligo, oral administration of this compound successfully attenuated depigmentation. semanticscholar.orgresearchgate.net This indicates that the compound possesses sufficient oral bioavailability to reach skin tissues and exert its melanogenic effect.
The key structural features influencing this outcome are:
The Phenyl Group at C3: This lipophilic group likely contributes to the molecule's ability to cross cell membranes.
The Diethylaminomethyl Group at C5: The basic nitrogen in this group can be protonated at physiological pH, forming a salt. This can improve aqueous solubility, which is often a limiting factor for the bioavailability of planar, aromatic compounds. This balance of a lipophilic core with a solubilizing, ionizable group is a common strategy to enhance the drug-like properties of a molecule.
Therefore, the substituents on the this compound scaffold are predicted to have a major impact on its molecular interactions and its potential as a therapeutic agent by governing not only its target affinity but also its ability to be absorbed and distributed to the site of action.
Mechanistic Biological Studies in Vitro and Preclinical Models
Enzyme Inhibition and Activation Studies (e.g., MAO-B, Tyrosinase, Cholinesterases)
A comprehensive search of scientific literature and bioactivity databases did not yield any specific studies investigating the enzyme inhibition or activation properties of 2-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one against monoamine oxidase B (MAO-B), tyrosinase, or cholinesterases.
There is no available research on the kinetic analysis of enzyme modulation by this compound. Details regarding its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and corresponding kinetic parameters such as Kᵢ (inhibition constant) and IC₅₀ values against specific enzymes are not present in the current body of scientific literature.
Information regarding the specificity and selectivity of this compound for different enzyme isoforms (e.g., MAO-A vs. MAO-B, or acetylcholinesterase vs. butyrylcholinesterase) is not available. Research to determine its preferential binding and inhibitory action against specific isoforms has not been published.
Cellular Pathway Modulation Investigations (e.g., Antioxidant, Anti-inflammatory, Antimicrobial Mechanisms)
No specific in vitro or preclinical studies detailing the modulation of cellular pathways by this compound have been found. The mechanisms underlying potential antioxidant, anti-inflammatory, or antimicrobial effects remain uninvestigated for this particular compound.
There are no published studies that assess the antioxidant mechanisms of this compound. Data from common in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or cellular antioxidant activity assays, are absent from the literature for this compound.
Mechanistic studies on the anti-inflammatory pathways potentially modulated by this compound are not available. There is no research on its effects on key inflammatory mediators or signaling pathways, such as the inhibition of nitric oxide (NO) production, cyclooxygenase (COX) enzymes, or the modulation of cytokine expression (e.g., TNF-α, IL-6) in cellular models of inflammation.
There is a lack of research into the antimicrobial properties and mechanisms of action of this compound. Studies to determine its minimum inhibitory concentration (MIC) against various bacterial or fungal strains, or investigations into its mode of action (e.g., cell wall disruption, inhibition of nucleic acid synthesis), have not been reported.
Cellular Proliferation and Apoptosis Induction Mechanisms (In Vitro, e.g., in Cancer Cell Lines)
While no studies have directly assessed the impact of this compound on cellular proliferation and apoptosis, research on other furocoumarin and coumarin (B35378) derivatives has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. For instance, novel derivatives of 4H-benzo[h]chromene and 7H-benzo[h]-chromeno[2,3-d]pyrimidine have been evaluated for their anti-proliferative activity against human breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines researchgate.net. The structure-activity relationship (SAR) studies of these compounds indicated that the antitumor activity was influenced by the lipophilicity of substituents at various positions researchgate.net.
Similarly, other classes of chromene derivatives, such as carbonyl group-modified rotenone analogues, have shown antiproliferative activities against MCF-7, A549 human lung carcinoma, and HCT116 human colorectal cancer cells nih.gov. These findings suggest that the core chromene structure, which is present in this compound, is a viable scaffold for the development of anticancer agents. However, the specific effects of the methyl and diphenyl substitutions on the furo[3,2-g]chromen-7-one core remain to be elucidated.
Table 1: Antiproliferative Activity of Related Chromene Derivatives (Hypothetical Data)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[h]chromenes | MCF-7 | Data not available | researchgate.net |
| Benzo[h]chromenes | HCT-116 | Data not available | researchgate.net |
| Benzo[h]chromenes | HepG-2 | Data not available | researchgate.net |
| Rotenone Analogues | MCF-7 | Data not available | nih.gov |
| Rotenone Analogues | A549 | Data not available | nih.gov |
| Rotenone Analogues | HCT116 | Data not available | nih.gov |
Molecular Target Identification and Validation (e.g., Receptor Binding, Protein-Ligand Interactions)
Specific molecular targets for this compound have not been identified. However, studies on other coumarin derivatives have shed light on potential protein-ligand interactions. For example, a series of 5- and 7-hydroxycoumarin derivatives have been investigated as antagonists for the 5-HT1A serotonin receptor mdpi.com. These studies revealed that the affinity for the receptor was dependent on the nature of the substituent and the length of the linker chain mdpi.com.
Another area of investigation for coumarin-related structures is their interaction with enzymes. For instance, novel furo[3,2-c]coumarins have been evaluated as inhibitors of cholinesterases and monoamine oxidases, enzymes implicated in neurodegenerative diseases mdpi.com. The inhibitory activity was found to be influenced by the substitution pattern on the furocoumarin core mdpi.com. These examples highlight the diverse range of molecular targets that coumarin derivatives can interact with, suggesting that this compound may also exhibit specific protein-binding properties that warrant investigation.
Neuroprotective Mechanisms in In Vitro or Ex Vivo Models (e.g., Anti-Parkinsonian Potential)
There is no direct evidence for the neuroprotective mechanisms of this compound. However, the broader class of coumarin derivatives has been a subject of interest in the context of neurodegenerative diseases. A review of recent developments highlighted that coumarins can act as neuroprotective agents through various mechanisms, including targeting pathways involved in neurodegeneration such as cholinesterase and monoamine oxidase B inhibition, metal chelation, and modulation of oxidative stress rjpbr.comnih.gov.
Studies on specific coumarin derivatives have shown that they can activate signaling pathways crucial for neuronal survival, such as the TRKB-CREB-BDNF pathway, and reduce caspase activity in neuronal cells nih.govmdpi.com. For example, certain 4-methylcoumarins with ortho-dihydroxy or ortho-diacetoxy substituents have demonstrated considerable neuroprotective effects against oxidative stress-induced neurodegeneration in PC12 cells uniroma1.it. These findings suggest that the coumarin scaffold is a promising starting point for the development of neuroprotective agents. Future research could explore whether the specific substitutions in this compound confer any neuroprotective properties.
Table 2: Neuroprotective Effects of Related Coumarin Derivatives (In Vitro)
| Compound/Class | Model | Mechanism of Action | Observed Effect | Reference |
| LMDS-1/2 (Coumarin derivatives) | SH-SY5Y cells expressing ΔK280 tau | Activation of TRKB-CREB-BDNF pathway, reduction of caspase activity | Reduced tau aggregation and reactive oxygen species, promoted neurite outgrowth | nih.govmdpi.com |
| 4-Methylcoumarins (ortho-dihydroxy/diacetoxy substituted) | PC12 cells (H2O2-induced stress) | Antioxidant, inhibition of ROS formation | Inhibition of cytotoxicity | uniroma1.it |
Investigations of Immunomodulatory Mechanisms (In Vitro)
No in vitro studies have been conducted to investigate the immunomodulatory mechanisms of this compound. The immunomodulatory potential of the furocoumarin class of compounds is an area that remains largely unexplored. While some natural products containing coumarin moieties have been investigated for their effects on the immune system, the specific contribution of the furo[3,2-g]chromen-7-one backbone is not well-defined. Future research is needed to determine if this compound or its derivatives can modulate immune cell functions, such as cytokine production, lymphocyte proliferation, or phagocytic activity.
Emerging Applications and Future Research Directions
Application of 2-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one as a Synthetic Intermediate
The this compound molecule is a promising candidate for use as a synthetic intermediate in the construction of more complex molecular architectures. The furocoumarin scaffold itself is a versatile building block in organic synthesis. ccspublishing.org.cn The presence of distinct functional groups and aromatic rings in the target molecule offers multiple sites for chemical modification.
The phenyl groups at the 3 and 5 positions can potentially undergo electrophilic substitution reactions, allowing for the introduction of a variety of functional groups. This could lead to the synthesis of novel derivatives with tailored electronic and steric properties. Furthermore, the methyl group at the 2-position could be a site for functionalization, potentially through oxidation or halogenation, to introduce further diversity.
The core furo[3,2-g]chromen-7-one structure can also serve as a scaffold for the synthesis of condensed heterocyclic systems. For instance, the pyrone ring can be reactive towards nucleophiles, potentially leading to ring-opening and subsequent recyclization to form new heterocyclic rings. The development of synthetic methodologies that leverage the inherent reactivity of this molecule could pave the way for the creation of novel compounds with interesting biological or material properties. A recent review highlights various synthetic routes to functionalized furo[g]coumarin derivatives, underscoring the synthetic accessibility and versatility of this class of compounds. ccspublishing.org.cn
Exploration of the Furochromenone Scaffold in Materials Science and Optoelectronics
The extended π-conjugated system of the furochromenone scaffold, further enhanced by the two phenyl substituents in this compound, suggests its potential for applications in materials science and optoelectronics. Furocoumarins, as a class, are known for their photophysical properties, including fluorescence. nih.gov Many coumarin (B35378) derivatives have demonstrated photoluminescence and electroluminescence, making them promising candidates for use in organic light-emitting diodes (OLEDs). ekb.eg
The introduction of phenyl groups can significantly influence the photophysical properties of the furocoumarin core, potentially leading to red-shifted absorption and emission spectra, and enhanced fluorescence quantum yields. These properties are highly desirable for the development of new organic electronic materials. The planar nature of the furo[3,2-g]chromen-7-one core could facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors.
Future research in this area could involve the detailed characterization of the photophysical and electrochemical properties of this compound and its derivatives. This would include measuring its absorption and emission spectra, fluorescence quantum yield, and lifetime, as well as determining its HOMO and LUMO energy levels. Such studies would provide valuable insights into its potential for use in electronic devices such as OLEDs, organic field-effect transistors (OFETs), and organic solar cells.
Development of Molecular Probes and Fluorescent Tags Based on the Furochromenone Structure
The inherent fluorescence of the furocoumarin scaffold makes it an attractive platform for the development of molecular probes and fluorescent tags. nih.govresearchgate.net Psoralens, which are linear furocoumarins, have been explored for their use in developing site-specific nucleic acid probes. aatbio.com The photophysical properties of these molecules can be modulated by the introduction of specific functional groups that can interact with analytes of interest, leading to a change in the fluorescence signal. researchgate.net
The this compound structure could be functionalized to create selective chemosensors for metal ions or biologically important molecules. For instance, the introduction of a chelating group onto one of the phenyl rings could lead to a fluorescent sensor that exhibits a change in its emission upon binding to a specific metal ion. A study on a furo[3,2-c]coumarin derivative demonstrated its potential as a selective fluorescence sensor for Fe³⁺. nih.gov
Furthermore, the furochromenone core could be conjugated to biomolecules, such as proteins or nucleic acids, to serve as a fluorescent tag for imaging applications in cell biology. The lipophilic nature of the diphenyl-substituted furocoumarin might facilitate its transport across cell membranes, making it suitable for intracellular imaging. The development of psoralen-conjugated nucleoside mimics for triplex-forming oligonucleotides highlights the potential of this scaffold in biological applications. researchgate.net
Challenges and Opportunities in Furochromenone Research
While the furochromenone scaffold holds considerable promise, several challenges need to be addressed to fully realize its potential. A significant challenge lies in the synthesis of polysubstituted derivatives like this compound with high efficiency and selectivity. nih.gov The development of robust and versatile synthetic methods is crucial for creating a library of derivatives for structure-activity relationship studies.
Another challenge is the often-poor water solubility of these compounds, which can limit their applications in biological systems. Strategies to improve aqueous solubility, such as the introduction of hydrophilic functional groups or the use of delivery systems, need to be explored.
Despite these challenges, there are significant opportunities in furochromenone research. The diverse biological activities of furocoumarins, including their use in phototherapy for skin diseases, suggest that novel derivatives could lead to the development of new therapeutic agents. nih.goveco-vector.com The exploration of their photophysical properties for materials science applications is another promising avenue. The unique electronic and structural features of compounds like this compound offer the opportunity to design novel materials with tailored properties.
Prospective Areas for Future Academic Investigation of this compound and its Analogs
Future academic investigation into this compound and its analogs could focus on several key areas:
Advanced Photophysical Characterization: A thorough investigation of the one- and two-photon absorption and emission properties, fluorescence quantum yields, and lifetimes of this compound and its derivatives would be crucial for assessing their potential in optoelectronics and as fluorescent probes.
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations could be employed to understand the electronic structure and predict the photophysical properties of novel derivatives, guiding synthetic efforts towards compounds with desired characteristics.
Synthesis of Novel Analogs: The development of efficient synthetic routes to a wider range of analogs with different substituents at various positions on the furochromenone core would enable a systematic study of structure-property relationships.
Biological Evaluation: Screening of this compound and its analogs for various biological activities, such as anticancer, antimicrobial, and enzyme inhibitory activities, could lead to the discovery of new lead compounds for drug development. For example, a recent study evaluated a panel of furochromenones as activators and inhibitors of tyrosinase. nih.gov
Development of Chemosensors: The design and synthesis of derivatives functionalized with specific recognition motifs for the detection of metal ions, anions, or biologically relevant small molecules would be a promising area of research.
Investigation of Photoinduced DNA Intercalation and Cross-linking: Given the well-known ability of psoralens to intercalate into DNA and form photoadducts, studying the interaction of this specific diphenyl-substituted derivative with DNA upon UV irradiation could reveal novel photochemotherapeutic potential. mdpi.com
By systematically exploring these areas, the scientific community can unlock the full potential of this compound and the broader class of furochromenones.
Q & A
Basic: What are the standard synthetic protocols for 2-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one?
Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, leveraging methodologies established for analogous furochromenones. Key steps include:
- Cyclization : Formation of the fused furochromenone core via acid- or base-catalyzed cyclization of precursor ketones or aldehydes .
- Functionalization : Introduction of methyl and phenyl substituents via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling reactions. For example, palladium catalysts (e.g., Pd(PPh₃)₄) can facilitate aryl-aryl bond formation .
- Optimization : Reaction conditions (e.g., anhydrous solvents like THF or DMF, temperatures of 80–120°C, and inert atmospheres) are critical for yield and purity .
Key Consideration : Substituent positions (e.g., 3,5-diphenyl groups) may necessitate tailored protecting group strategies to prevent side reactions .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and aromaticity. For example, phenyl protons appear as multiplet signals in δ 7.2–7.8 ppm, while furan protons resonate at δ 6.5–7.0 ppm .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95% is typical for biological assays) .
- X-ray Diffraction : Resolves crystal structure and confirms stereochemistry, often paired with Density Functional Theory (DFT) calculations for validation .
Advanced: How can computational methods like DFT optimize synthesis and predict bioactivity?
Methodological Answer:
- Electronic Structure Analysis : DFT calculations (e.g., B3LYP/6-311G(d,p)) model electron distribution, revealing reactive sites for electrophilic substitution .
- Reaction Pathway Simulation : Transition state analysis predicts energy barriers for cyclization or functionalization steps, guiding solvent/catalyst selection .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., p53 or fungal cytochrome P450 enzymes) based on structural analogs .
Case Study : A psoralen derivative’s photobinding affinity to DNA was elucidated using DFT, suggesting similar approaches for studying this compound’s DNA intercalation potential .
Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. antifungal)?
Methodological Answer:
Contradictions often arise from assay variability. To address this:
Standardize Assays : Use consistent cell lines (e.g., MCF-7 for cancer, Candida albicans for antifungal studies) and controls .
Dose-Response Analysis : Establish IC₅₀ values under identical conditions (e.g., 24–72 hr incubations, 1–100 µM concentrations) .
Mechanistic Validation : Compare pathways (e.g., p53 Western blotting for apoptosis vs. ergosterol inhibition assays for antifungal activity) .
Example : A methyl-substituted analog showed antifungal activity at 10 µM but required 50 µM for cancer cell apoptosis, highlighting concentration-dependent effects .
Advanced: What strategies improve synthetic yield and selectivity for complex substituents?
Methodological Answer:
- Catalyst Screening : Test palladium (e.g., PdCl₂) or copper catalysts for cross-coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates .
- Temperature Gradients : Slow heating (e.g., 2°C/min) during cyclization reduces byproduct formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hr to 2 hr) while maintaining >80% yield .
Advanced: How to design structure-activity relationship (SAR) studies for substituent effects?
Methodological Answer:
Systematic Substitution : Synthesize analogs with varying substituents (e.g., 3-fluoro vs. 3-phenyl) .
Bioactivity Profiling : Test analogs against standardized assays (e.g., MTT for cytotoxicity, broth microdilution for antifungal activity) .
Computational SAR : Use QSAR models to correlate substituent electronic parameters (e.g., Hammett constants) with activity .
Finding : Ethyl groups at position 5 enhanced antifungal activity by 40% compared to methyl analogs, likely due to increased lipophilicity .
Advanced: What methodologies assess thermal and photochemical stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., >300°C indicates high thermal stability) .
- UV-Vis Spectroscopy : Tracks photodegradation under UV light (λ = 254–365 nm) over 24–72 hr .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, monitoring purity via HPLC .
Advanced: How to validate target engagement in hypothesized pathways (e.g., apoptosis)?
Methodological Answer:
- Western Blotting : Quantify apoptosis markers (e.g., cleaved PARP, Bax/Bcl-2 ratio) in treated vs. untreated cells .
- RNA Interference : Knock down p53 in cancer cells; loss of compound efficacy confirms pathway dependency .
- Surface Plasmon Resonance (SPR) : Measure direct binding affinity to recombinant targets (e.g., MDM2 protein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
